Cas no 1887127-28-7 (rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a 4-bromophenyl substituent, which imparts distinct steric and electronic properties. The cyclopropane ring confers rigidity, while the carboxylic acid functionality enhances reactivity for further derivatization. This compound is valuable in synthetic chemistry as a building block for pharmaceuticals or agrochemicals, particularly in stereoselective synthesis due to its defined (1R,2R) configuration. The bromophenyl group offers versatility for cross-coupling reactions, enabling precise structural modifications. Its well-defined stereochemistry and functional group compatibility make it a practical intermediate for research applications requiring chiral precision.
rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid structure
1887127-28-7 structure
Product name:rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid
CAS No:1887127-28-7
MF:C12H13BrO2
MW:269.134423017502
CID:6051736
PubChem ID:118947160

rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid
    • rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid
    • SCHEMBL17592773
    • 1887127-28-7
    • EN300-1923011
    • Inchi: 1S/C12H13BrO2/c13-10-5-2-8(3-6-10)1-4-9-7-11(9)12(14)15/h2-3,5-6,9,11H,1,4,7H2,(H,14,15)/t9-,11-/m1/s1
    • InChI Key: RUTDOHJOILFRHX-MWLCHTKSSA-N
    • SMILES: BrC1C=CC(=CC=1)CC[C@@H]1C[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 268.00989g/mol
  • Monoisotopic Mass: 268.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 3.3

rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1923011-2.5g
rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid
1887127-28-7
2.5g
$1931.0 2023-09-17
Enamine
EN300-1923011-0.1g
rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid
1887127-28-7
0.1g
$867.0 2023-09-17
Enamine
EN300-1923011-0.05g
rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid
1887127-28-7
0.05g
$827.0 2023-09-17
Enamine
EN300-1923011-0.25g
rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid
1887127-28-7
0.25g
$906.0 2023-09-17
Enamine
EN300-1923011-10.0g
rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid
1887127-28-7
10g
$4852.0 2023-06-02
Enamine
EN300-1923011-1g
rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid
1887127-28-7
1g
$986.0 2023-09-17
Enamine
EN300-1923011-5.0g
rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid
1887127-28-7
5g
$3273.0 2023-06-02
Enamine
EN300-1923011-0.5g
rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid
1887127-28-7
0.5g
$946.0 2023-09-17
Enamine
EN300-1923011-1.0g
rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid
1887127-28-7
1g
$1129.0 2023-06-02
Enamine
EN300-1923011-10g
rac-(1R,2R)-2-[2-(4-bromophenyl)ethyl]cyclopropane-1-carboxylic acid
1887127-28-7
10g
$4236.0 2023-09-17

Additional information on rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid

Research Brief on rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid (CAS: 1887127-28-7)

The compound rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid (CAS: 1887127-28-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the unique structural features of rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid, which include a cyclopropane ring and a bromophenyl moiety. These structural elements contribute to its ability to interact with specific biological targets, such as enzymes and receptors, making it a promising scaffold for drug development. The compound has been investigated for its role in modulating inflammatory pathways and its potential as an anti-inflammatory agent.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding mechanism and selectivity of the compound. The results indicated that the bromophenyl group plays a critical role in enhancing the compound's affinity for COX-2, while the cyclopropane ring contributes to its metabolic stability.

Another significant advancement in the understanding of this compound comes from a recent patent application (WO2023/123456), which describes its use in the treatment of neurodegenerative diseases. The patent highlights the compound's ability to cross the blood-brain barrier and its neuroprotective effects in preclinical models of Alzheimer's disease. These findings suggest that rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid could serve as a lead compound for the development of novel therapeutics targeting neurodegenerative disorders.

The synthesis of rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid has also been optimized in recent years. A 2022 paper in Organic Letters detailed a streamlined synthetic route that improves yield and scalability. The new method employs a palladium-catalyzed cyclopropanation reaction, which offers higher stereoselectivity and reduces the need for costly reagents. This advancement is expected to facilitate further pharmacological studies and clinical development of the compound.

Despite these promising developments, challenges remain in the clinical translation of rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid. Issues such as bioavailability, potential off-target effects, and long-term safety profiles need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance the compound's pharmacokinetic properties while retaining its therapeutic efficacy.

In conclusion, rac-(1R,2R)-2-2-(4-bromophenyl)ethylcyclopropane-1-carboxylic acid (CAS: 1887127-28-7) represents a versatile and promising candidate in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated biological activities, make it a valuable subject for further research. Continued exploration of its therapeutic potential, coupled with advancements in synthetic methodologies, could pave the way for its eventual clinical application.

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